Toloxatone is a synthetic organic compound classified as a reversible and selective monoamine oxidase A (MAO-A) inhibitor. [, , ] It belongs to the chemical class of oxazolidinones, specifically 3-aryl-2-oxazolidinones. [, , ] In scientific research, Toloxatone serves as a valuable tool for studying MAO-A enzyme kinetics, neurotransmitter metabolism, and behavioral effects related to the serotonergic system. [, , ]
Synthesis Analysis
Several synthetic routes for Toloxatone have been reported. One common method involves the reaction of 2-oxazolidinone with 3-methylphenyl iodide in the presence of a copper catalyst, typically copper(I) iodide (CuI). [, , ] This N-arylation reaction typically employs a ligand, such as 1,1,1-tris(hydroxymethyl)ethane or a Buchwald ligand, to facilitate the coupling process. [, ] Another approach involves the cyclization of N-(3-methylphenyl)carbamate with (R)- or (S)-epichlorohydrin, followed by deprotection. []
Mechanism of Action
Toloxatone exerts its pharmacological effect by reversibly inhibiting the enzyme MAO-A. [, , ] MAO-A is responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine. [] By inhibiting MAO-A, Toloxatone increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their effects. [, ] This mechanism of action contributes to its potential antidepressant properties. [, ]
Physical and Chemical Properties Analysis
Toloxatone is a white to off-white crystalline powder. [] It is relatively soluble in water and polar organic solvents. [, ] The compound has a molecular weight of 221.25 g/mol. []
Applications
Pharmacological Research: Toloxatone has been extensively studied for its potential as an antidepressant drug. [, , , ] Numerous studies have investigated its effects on monoamine levels, behavior, and neurochemical pathways in animal models of depression. [, , , ]
Neurochemical Probe: Due to its selective MAO-A inhibitory activity, Toloxatone is employed as a pharmacological tool in studies investigating the role of MAO-A and serotonergic pathways in various neurological and psychiatric disorders, including depression, anxiety, and social phobia. [, ]
Analytical Chemistry: Analytical methods have been developed for the quantification of Toloxatone in biological fluids, such as plasma and cerebrospinal fluid. [, , ] These methods are crucial for pharmacokinetic studies and therapeutic drug monitoring.
Future Directions
Drug Design and Development: The exploration of novel Toloxatone derivatives with improved pharmacological properties, such as enhanced potency, selectivity, and pharmacokinetic profiles, holds promise for developing new therapeutic agents for psychiatric disorders. [, ]
Clinical Applications: While Toloxatone has shown potential as an antidepressant, its clinical use has been limited due to safety concerns. [, ] Future research could focus on developing safer analogs or exploring alternative treatment strategies that minimize potential risks.
Related Compounds
Moclobemide
Compound Description: Moclobemide is a reversible and selective monoamine oxidase-A (MAO-A) inhibitor, classified as a RIMA (reversible inhibitor of MAO-A). It is primarily used as an antidepressant. Moclobemide exhibits a short duration of action and a low risk of tyramine potentiation, making it a safer alternative to older, irreversible MAOIs [].
Brofaromine
Compound Description: Brofaromine is another reversible and selective MAO-A inhibitor, similar to Toloxatone and Moclobemide [, ]. It is investigated for its potential as an antidepressant.
Relevance: Brofaromine is often included in comparative studies alongside Toloxatone and Moclobemide, examining their effectiveness in treating depressive disorders [, , ]. While all three drugs exhibit comparable efficacy, they differ in their pharmacokinetic properties and duration of action [, ].
Cimoxatone
Compound Description: Cimoxatone is a reversible inhibitor of both MAO-A and MAO-B, although it exhibits a preference for MAO-A []. This compound is also explored for its antidepressant properties.
Relevance: Cimoxatone's pharmacological profile is contrasted with Toloxatone in research focusing on reversible MAO inhibitors [, ]. Cimoxatone demonstrates a longer elimination half-life compared to Toloxatone [].
Amiflamine
Compound Description: Amiflamine is a reversible inhibitor that primarily targets MAO-A, with weaker inhibitory effects on MAO-B []. Similar to other related compounds, it is investigated for its potential use as an antidepressant.
Relevance: Amiflamine is frequently grouped with Toloxatone, Moclobemide, Brofaromine, and Cimoxatone in studies investigating the pharmacokinetics and metabolism of reversible MAO-A inhibitors []. Although structurally distinct, these compounds share a similar mechanism of action, inhibiting MAO-A to varying degrees.
Clorgyline
Compound Description: Clorgyline is a selective and irreversible inhibitor of MAO-A, commonly employed as a research tool to investigate the role of MAO-A in various biological processes [, ].
Relevance: Clorgyline serves as a reference compound in studies comparing the potency and selectivity of different MAO inhibitors, including Toloxatone [, ]. Unlike Toloxatone, Clorgyline irreversibly binds to MAO-A, leading to a more prolonged duration of action.
Harmaline
Compound Description: Harmaline is a reversible inhibitor of MAO-A, known for its use in traditional medicine and as a research tool for studying MAO-A function [, ].
Relevance: Similar to Clorgyline, Harmaline acts as a reference compound for evaluating the potency and selectivity of Toloxatone and other MAO inhibitors [, ]. Although both Harmaline and Toloxatone inhibit MAO-A, they differ in their binding characteristics, with Harmaline exhibiting a higher potency in some studies [].
Befloxatone
Compound Description: Befloxatone is a reversible and selective MAO-A inhibitor, structurally related to Toloxatone, classified as a phenyl-oxazolidinone derivative [, , ]. It is being researched for its antidepressant effects.
Relevance: Befloxatone is structurally similar to Toloxatone and exhibits a higher potency as a MAO-A inhibitor [, ]. Both compounds belong to the phenyl-oxazolidinone class, highlighting the importance of this structural motif in MAO inhibition.
Linezolid
Compound Description: Linezolid is an oxazolidinone antibiotic, structurally similar to Toloxatone, primarily used for treating infections caused by Gram-positive bacteria [, , ].
Relevance: Although Linezolid is primarily recognized for its antibacterial properties, its structural similarity to Toloxatone underscores the versatility of the oxazolidinone scaffold in medicinal chemistry [, , ].
Compound Description: This compound is a major urinary metabolite of Toloxatone in humans [].
Glucuronide of Toloxatone
Compound Description: This compound represents another major urinary metabolite of Toloxatone in humans [].
Phenolic Derivative of Toloxatone
Compound Description: This compound constitutes a minor urinary metabolite of Toloxatone in humans, characterized as a product of further metabolism [].
5-(2-Aminopropyl)indole (5-IT)
Compound Description: 5-IT is a psychoactive substance that has recently gained attention due to its association with fatal and non-fatal intoxications []. It acts as a selective, competitive, and reversible inhibitor of MAO-A [].
Relevance: While structurally unrelated to Toloxatone, 5-IT shares a similar pharmacological target, inhibiting MAO-A, albeit with a higher potency in vitro []. This comparison helps to understand the potential risks associated with 5-IT use, as MAO-A inhibition can lead to serotonin toxicity.
Tranylcypromine
Compound Description: Tranylcypromine is an irreversible and non-selective MAOI, belonging to the hydrazine class of antidepressants []. It inhibits both MAO-A and MAO-B, leading to an elevation of monoamine neurotransmitters in the brain.
Relevance: Tranylcypromine is often contrasted with Toloxatone and other reversible MAO-A inhibitors in studies investigating the differences in their pharmacodynamic and pharmacokinetic properties [, ]. Unlike the short-acting Toloxatone, Tranylcypromine exerts long-lasting effects due to its irreversible binding to MAO. It also carries a higher risk of the "cheese effect" due to its potent tyramine potentiation ability [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
VCP-746 is a potent adenosine A2B receptor agonist that stimulates anti-fibrotic signalling. VCP746 reduces hypertrophy in a rat neonatal cardiac myocyte model. VCP746 is a hybrid molecule consisting of an adenosine moiety linked to an adenosine A1 receptor (A1AR) allosteric modulator moiety. At the A1AR, VCP746 mediated cardioprotection in the absence of haemodynamic side effects such as bradycardia.
VE-465 is a novel Aurora kinase inhibitor. The Aurora kinase family of kinases (Aurora A, B, and C) are involved in multiple mitotic events, and aberrant expression of these kinases is associated with tumorigenesis.
VcMMAE (also called as mc-vc-PAB-MMAE or MC-Val-Cit-PAB-MMAE) is a drug-linker conjugate for ADC with potent antitumor activity by using the anti-mitotic agent, monomethyl auristatin E (MMAE, a tubulin inhibitor), linked via the lysosomally cleavable dipeptide, valine-citrulline (vc). VcMMAE is a MMAE derivative with valine-citrulline (Vc) linker. Monomethyl auristatin E (MMAE) is efficiently released from SGN-35 within CD30+ cancer cells and, due to its membrane permeability, is able to exert cytotoxic activity on bystander cells. MMAE sensitized colorectal and pancreatic cancer cells to IR in a schedule and dose dependent manner correlating with mitotic arrest. Monomethyl auristatin E (MMAE) is efficiently released from SGN-35 within CD30+ cancer cells and, due to its membrane permeability, is able to exert cytotoxic activity on bystander cells. Radiosensitization is evidenced by decreased clonogenic survival and increased DNA double strand breaks in irradiated cells. VcMMAE is a drug-linker conjugate for ADC with potent antitumor activity.
Vecabrutinib, also known as SNS-062; FP-182, BSK-4841 and BIIB-062; is a potent, noncovalent, reversible BTK inhibitor that inhibits signaling
through the BCR pathway. SNS-062 does not require interaction with BTK C481 for inhibitory activity. SNS-062 has improved PK properties over
ibrutinib, including greater bioavailability and a longer half-life. SNS-062 may offer an alternative treatment option to patients with acquired resistance to ibrutinib.
VEC-5 is a HIV-1 inhibitor. VEC5 have been evaluated for their inhibitory potential employing ligand receptor and protein-protein interactions studies. VEC 5 showed better interaction with Vif than RN18.